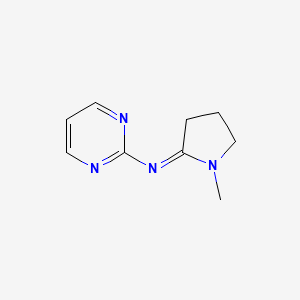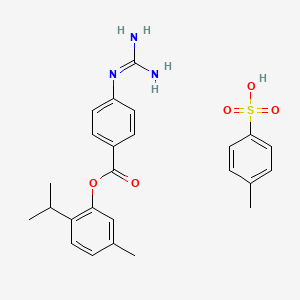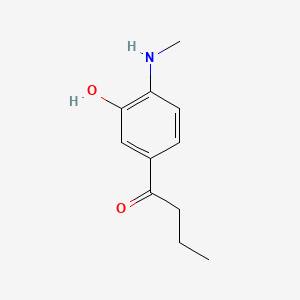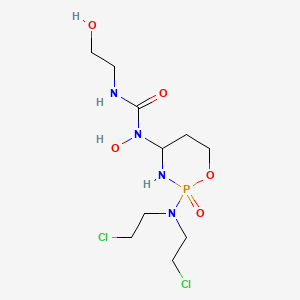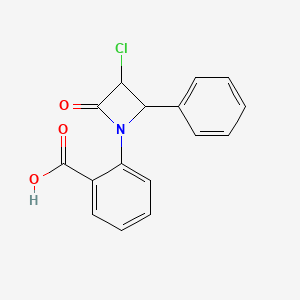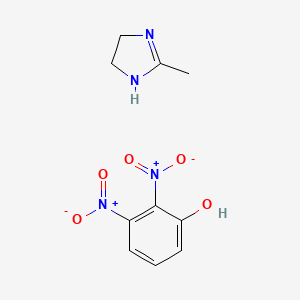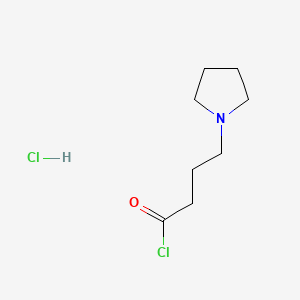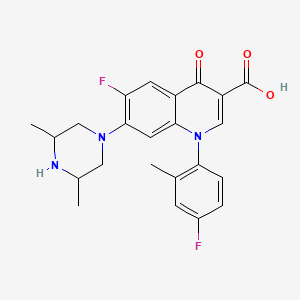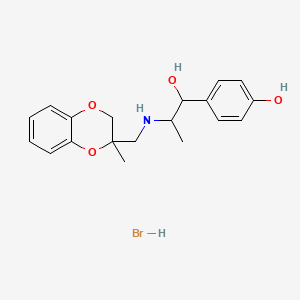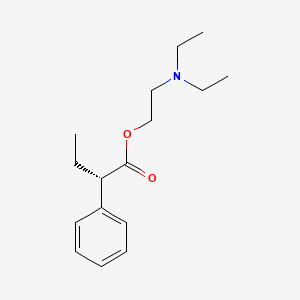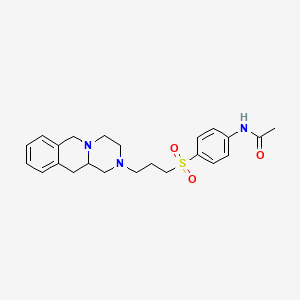
Acetamide, N-(4-((3-(1,3,4,6,11,11a-hexahydro-2H-pyrazino(1,2-b)isoquinolin-2-yl)propyl)sulfonyl)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(4-((3-(1,3,4,6,11,11a-hexahydro-2H-pyrazino(1,2-b)isoquinolin-2-yl)propyl)sulfonyl)phenyl)- is a complex organic compound with a unique structure that includes a pyrazinoisoquinoline moiety
Preparation Methods
The synthesis of Acetamide, N-(4-((3-(1,3,4,6,11,11a-hexahydro-2H-pyrazino(1,2-b)isoquinolin-2-yl)propyl)sulfonyl)phenyl)- involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazinoisoquinoline core: This can be achieved through a series of cyclization reactions starting from appropriate precursors.
Attachment of the propylsulfonyl group: This step involves the reaction of the pyrazinoisoquinoline core with a propylsulfonyl chloride under basic conditions.
Coupling with the phenylacetamide: The final step involves the coupling of the intermediate with phenylacetamide under suitable conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
Acetamide, N-(4-((3-(1,3,4,6,11,11a-hexahydro-2H-pyrazino(1,2-b)isoquinolin-2-yl)propyl)sulfonyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents like sodium azide or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Acetamide, N-(4-((3-(1,3,4,6,11,11a-hexahydro-2H-pyrazino(1,2-b)isoquinolin-2-yl)propyl)sulfonyl)phenyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of Acetamide, N-(4-((3-(1,3,4,6,11,11a-hexahydro-2H-pyrazino(1,2-b)isoquinolin-2-yl)propyl)sulfonyl)phenyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved can vary depending on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Acetamide, N-(4-((3-(1,3,4,6,11,11a-hexahydro-2H-pyrazino(1,2-b)isoquinolin-2-yl)propyl)sulfonyl)phenyl)- can be compared with other similar compounds, such as:
Acetamide, N-(4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-yl)-: This compound has a different core structure but shares the acetamide functional group.
Acetamide, N-(1,1’-biphenyl)-2-yl-: This compound has a biphenyl core and is used in different applications.
N-[4-[[(5-methyl-3-isoxazolyl)amino]sulfonyl]phenyl]acetamide: This compound has an isoxazole moiety and is used in various chemical reactions.
The uniqueness of Acetamide, N-(4-((3-(1,3,4,6,11,11a-hexahydro-2H-pyrazino(1,2-b)isoquinolin-2-yl)propyl)sulfonyl)phenyl)- lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
115041-56-0 |
|---|---|
Molecular Formula |
C23H29N3O3S |
Molecular Weight |
427.6 g/mol |
IUPAC Name |
N-[4-[3-(1,3,4,6,11,11a-hexahydropyrazino[1,2-b]isoquinolin-2-yl)propylsulfonyl]phenyl]acetamide |
InChI |
InChI=1S/C23H29N3O3S/c1-18(27)24-21-7-9-23(10-8-21)30(28,29)14-4-11-25-12-13-26-16-20-6-3-2-5-19(20)15-22(26)17-25/h2-3,5-10,22H,4,11-17H2,1H3,(H,24,27) |
InChI Key |
MFZMYMAFJAIOGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)CCCN2CCN3CC4=CC=CC=C4CC3C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




